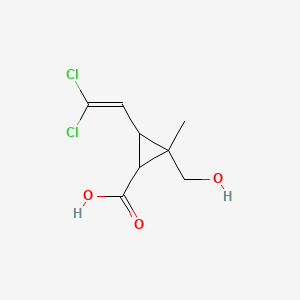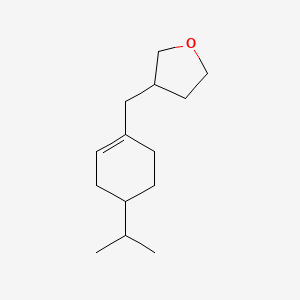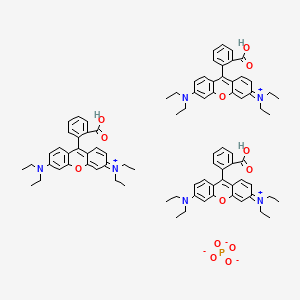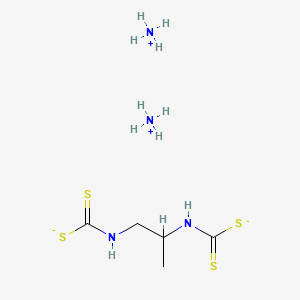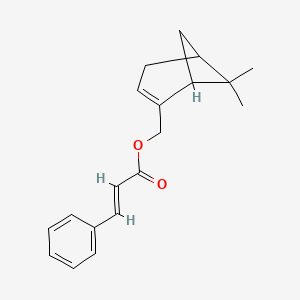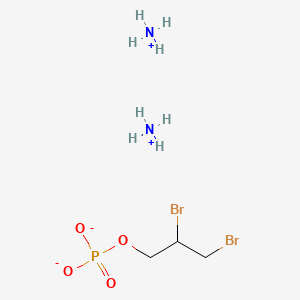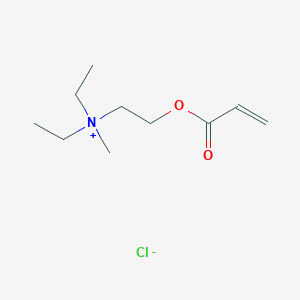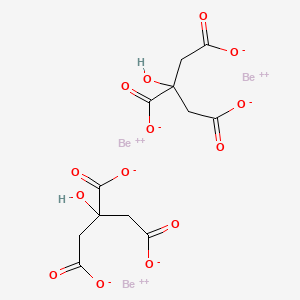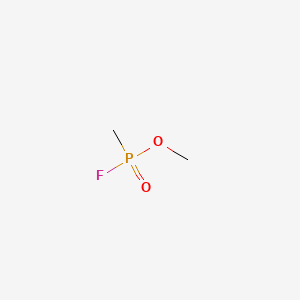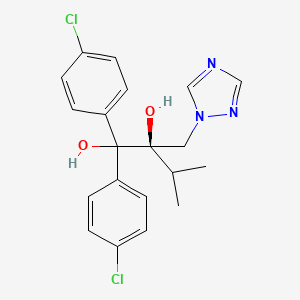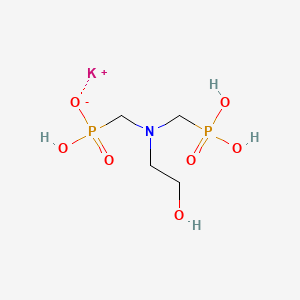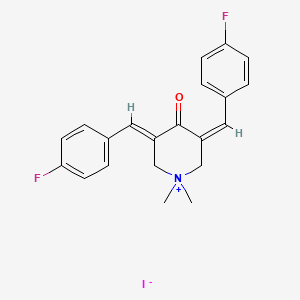
3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinium core substituted with fluorophenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired piperidinium derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its properties may be leveraged in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with molecular targets in cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For instance, its antineoplastic activity may involve disrupting cellular processes critical for tumor cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl rings.
3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide: Another related compound with a pyrazole core and fluorophenyl groups.
Uniqueness
3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its specific piperidinium core and the arrangement of fluorophenyl groups
Properties
CAS No. |
142808-58-0 |
|---|---|
Molecular Formula |
C21H20F2INO |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C21H20F2NO.HI/c1-24(2)13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/b17-11-,18-12+; |
InChI Key |
SBBYZDYSUGGIRJ-VELMOLJFSA-M |
Isomeric SMILES |
C[N+]1(C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1)C.[I-] |
Canonical SMILES |
C[N+]1(CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



